![molecular formula C21H18N4O2 B5335982 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5335982.png)
2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide involves the inhibition of protein kinase C (this compound), which is an enzyme that plays a crucial role in cell signaling pathways. This compound is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compound by this compound leads to the disruption of these processes, resulting in the inhibition of cancer cell growth and the suppression of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory responses are also suppressed by this compound, leading to the reduction of inflammation and tissue damage. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide is its potency as a this compound inhibitor. This compound has been shown to have a higher binding affinity for this compound than other this compound inhibitors, making it a valuable tool for studying this compound signaling pathways. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of interest is the study of the effects of this compound on other signaling pathways and cellular processes, which could lead to the development of new therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its efficacy and safety in vivo.
合成法
The synthesis of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide involves the reaction of 2-phenoxypyridine-3-carboxaldehyde with 2-aminobenzonitrile, followed by the reaction of the resulting product with N-(chloromethyl)acetamide. The final compound is obtained through purification by column chromatography. The synthesis of this compound has been reported in several studies, and the purity and yield of the final product have been optimized through various methods.
科学的研究の応用
2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the field of cancer research, where it has been shown to have potent anti-cancer activity. It has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-indazol-1-yl-N-[(2-phenoxypyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20(15-25-19-11-5-4-7-16(19)14-24-25)23-13-17-8-6-12-22-21(17)27-18-9-2-1-3-10-18/h1-12,14H,13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXNJXFVISHWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CN3C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
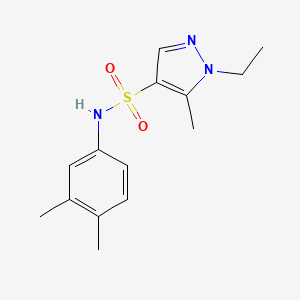
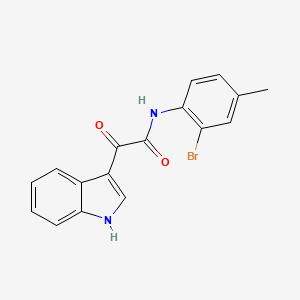
![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
![4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5335906.png)
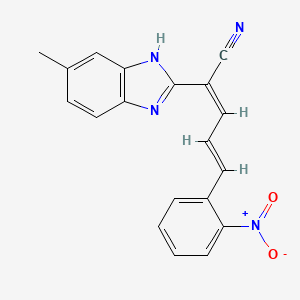

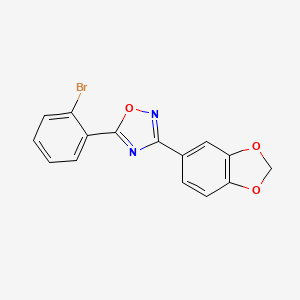
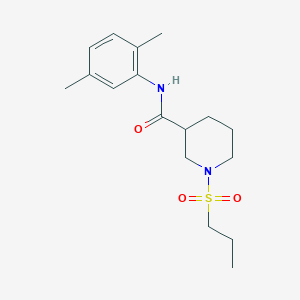
![3-butyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-methyl-2-piperazinone](/img/structure/B5335927.png)
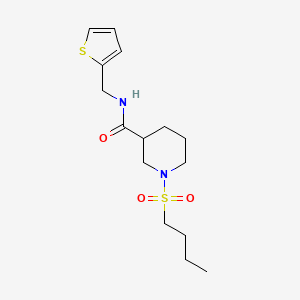
![methyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5335957.png)
![ethyl 2,5,6-trichloro-4-[(3-methylphenyl)amino]nicotinate](/img/structure/B5335963.png)
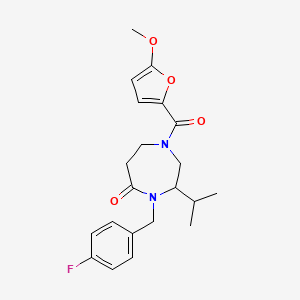
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5335995.png)
